Ethyl 3-cyano-3,3-diphenyl-2-(piperidin-1-yl)propanoate
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Overview
Description
Ethyl 3-cyano-3,3-diphenyl-2-(piperidin-1-yl)propanoate is a complex organic compound that features a piperidine ring, a cyano group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-cyano-3,3-diphenyl-2-(piperidin-1-yl)propanoate typically involves the reaction of ethyl cyanoacetate with piperidine and benzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the nucleophilic addition of the piperidine to the cyano group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyano-3,3-diphenyl-2-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 3-cyano-3,3-diphenyl-2-(piperidin-1-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-cyano-3,3-diphenyl-2-(piperidin-1-yl)propanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The piperidine ring can interact with various receptors, potentially modulating their activity. These interactions can influence biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 2-cyano-3,3-diphenylacrylate: Similar structure but lacks the piperidine ring.
Cyanoacetamide derivatives: Share the cyano group but differ in the rest of the structure.
Uniqueness: Ethyl 3-cyano-3,3-diphenyl-2-(piperidin-1-yl)propanoate is unique due to the combination of the piperidine ring and the cyano group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H26N2O2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
ethyl 3-cyano-3,3-diphenyl-2-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C23H26N2O2/c1-2-27-22(26)21(25-16-10-5-11-17-25)23(18-24,19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-4,6-9,12-15,21H,2,5,10-11,16-17H2,1H3 |
InChI Key |
HSSLGFAIWJIOPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
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